3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC16484878
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NO3 |
|---|---|
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO3/c8-4-3-1-6(2-3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
| Standard InChI Key | VPXLSLOYFJWZFY-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1(NC2=O)C(=O)O |
Introduction
Molecular Architecture and Stereochemical Features
The defining feature of 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is its compact bicyclic system, which consists of a five-membered ring fused to a three-membered cyclopropane-like structure. The nitrogen atom occupies the second position of the larger ring, while the carbonyl group (3-oxo) and carboxylic acid moiety are positioned at strategic locations to influence both reactivity and intermolecular interactions.
Bond Angles and Strain Analysis
The bicyclo[2.1.1]hexane system introduces significant ring strain due to the fusion of a cyclopropane fragment with a pyrrolidinone-like ring. Computational studies of analogous bicyclic systems suggest bond angles of approximately 94° at the bridgehead carbon atoms, contributing to heightened reactivity in nucleophilic and electrophilic reactions . The lactam ring’s planar amide group further stabilizes the structure through resonance, while the cyclopropane component imposes torsional strain that may enhance metabolic stability in biological environments.
Stereochemical Considerations
Although specific stereochemical data for 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid remain limited, related bicyclic lactams exhibit distinct stereoisomerism due to restricted rotation around the bridgehead bonds. The compound’s IUPAC name (as per VulcanChem) implies a fixed stereochemistry at the bridgehead positions, likely enforced by the bicyclic framework. Chiral centers, if present, could lead to enantiomers with divergent biological activities, though resolution methods for such systems are understudied.
Synthetic Methodologies and Challenges
Key Synthetic Steps for Analogous Compounds
The patent US4255334A outlines a multi-step process for synthesizing bicyclic lactams, which may be adapted for the [2.1.1] system:
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Acetal Formation: A cyclopropane-containing aldehyde is converted to a dialkyl acetal to protect reactive carbonyl groups during subsequent steps .
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Cyanide Addition: Reaction with a cyanide source in the presence of alkanecarboxylic acids facilitates ring closure and introduction of the nitrile group .
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Hydrolysis and Cyclization: Strong inorganic acids hydrolyze nitriles to carboxylic acids while promoting lactam formation through intramolecular amidation .
Adapting this methodology to the [2.1.1] system would require modifying starting materials to enforce the smaller bicyclic framework. For instance, using a pre-formed cyclopropane fragment with appropriate functional groups could direct ring closure into the [2.1.1] topology.
Isolation and Purification Challenges
The high ring strain and polarity of 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid pose challenges in purification. Techniques such as ion-exchange chromatography or fractional crystallization may be necessary to isolate the free acid from byproducts . The compound’s solubility profile—polar enough to dissolve in aqueous solvents yet hydrophobic due to the bicyclic core—complicates solvent selection for recrystallization.
Physicochemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 2.5) and lactam nitrogen (pKa ≈ 8–10) confer pH-dependent solubility. At physiological pH, the compound likely exists as a zwitterion, enhancing its bioavailability compared to non-ionized analogs.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO₃ | |
| Molecular Weight | 141.12 g/mol | |
| IUPAC Name | 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Canonical SMILES | C1C2CC1(NC2=O)C(=O)O |
Thermal Stability
Research Gaps and Future Directions
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Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating enantioselective routes to explore pharmacological stereodiversity .
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Biological Screening: Prioritize in vitro assays against kinase and protease targets to identify lead candidates.
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Computational Modeling: Molecular docking studies could predict target engagement and guide structural optimization.
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